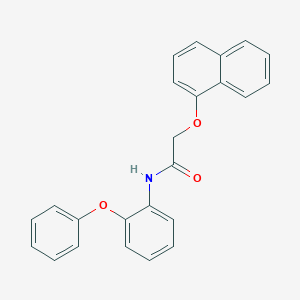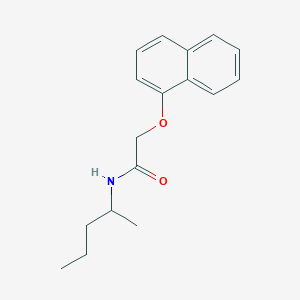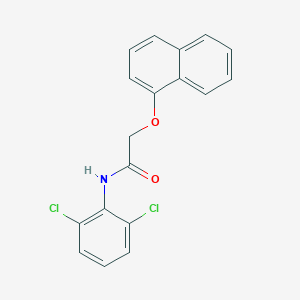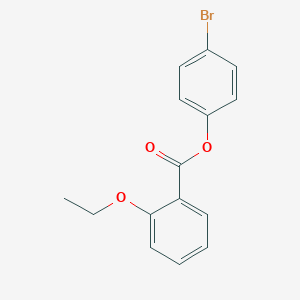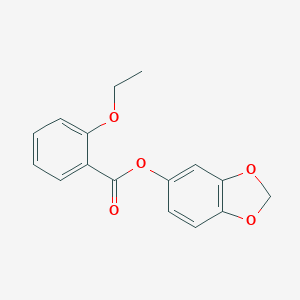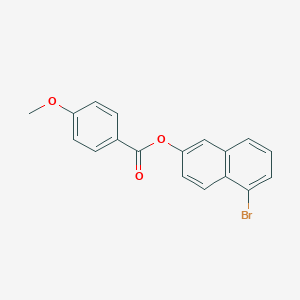
5-Bromo-2-naphthyl 4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-naphthyl 4-methoxybenzoate is a chemical compound that is widely used in scientific research applications. It is a derivative of naphthalene and benzoic acid, and its molecular formula is C18H13BrO3. This compound has gained significant attention in recent years due to its potential applications in various fields, including medicine, chemistry, and biology.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-naphthyl 4-methoxybenzoate is based on its ability to undergo a chemical reaction with free radicals and reactive oxygen species. When exposed to these species, the compound undergoes a chemical reaction that results in the production of a fluorescent product. This fluorescence can be detected using various techniques, such as fluorescence microscopy and flow cytometry.
Biochemical and Physiological Effects:
5-Bromo-2-naphthyl 4-methoxybenzoate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in the level of acetylcholine in the brain, which can have beneficial effects on cognitive function. In addition, this compound has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals and reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-Bromo-2-naphthyl 4-methoxybenzoate in lab experiments is its high sensitivity and selectivity for detecting free radicals and reactive oxygen species. This compound can detect these species at very low concentrations, making it a useful tool for studying oxidative stress in living cells. However, one limitation of using this compound is its potential toxicity to living cells. Careful dosing and exposure time must be considered to avoid any adverse effects on the cells being studied.
Orientations Futures
There are many future directions for the use of 5-Bromo-2-naphthyl 4-methoxybenzoate in scientific research. One potential application is in the development of new drugs for the treatment of Alzheimer's disease. This compound has been shown to have potential as an acetylcholinesterase inhibitor, which is a target for the treatment of Alzheimer's disease. Another potential application is in the development of new fluorescent probes for imaging living cells. The sensitivity and selectivity of this compound make it a promising candidate for this application. Finally, this compound could be used in the development of new antioxidant therapies for the treatment of various diseases, such as cancer and cardiovascular disease.
In conclusion, 5-Bromo-2-naphthyl 4-methoxybenzoate is a versatile compound with a wide range of scientific research applications. Its sensitivity and selectivity for detecting free radicals and reactive oxygen species make it a valuable tool for studying oxidative stress in living cells. Its potential applications in the development of new drugs and therapies make it an exciting area of research for the future.
Méthodes De Synthèse
The synthesis of 5-Bromo-2-naphthyl 4-methoxybenzoate involves the reaction between 5-bromo-2-naphthol and 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, and a base, such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted into the final product through a series of chemical reactions. The yield of this synthesis method is typically high, and the purity of the final product can be easily controlled.
Applications De Recherche Scientifique
5-Bromo-2-naphthyl 4-methoxybenzoate has a wide range of scientific research applications. It is commonly used as a fluorescent probe for detecting the presence of free radicals and reactive oxygen species in living cells. It is also used as a fluorescent tag for labeling proteins and other biological molecules. In addition, this compound has been shown to have potential applications in the development of new drugs for the treatment of various diseases, such as cancer and Alzheimer's disease.
Propriétés
Formule moléculaire |
C18H13BrO3 |
|---|---|
Poids moléculaire |
357.2 g/mol |
Nom IUPAC |
(5-bromonaphthalen-2-yl) 4-methoxybenzoate |
InChI |
InChI=1S/C18H13BrO3/c1-21-14-7-5-12(6-8-14)18(20)22-15-9-10-16-13(11-15)3-2-4-17(16)19/h2-11H,1H3 |
Clé InChI |
KEUWAKNRSASLEE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=CC=C3)Br |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



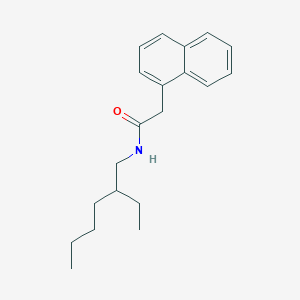
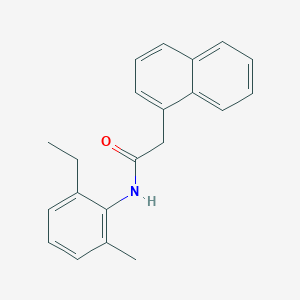
![Dimethyl 5-[(1-naphthylacetyl)amino]isophthalate](/img/structure/B290631.png)
![Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate](/img/structure/B290632.png)
![4-[(2-Methoxybenzoyl)amino]-3-methylphenyl 2-methoxybenzoate](/img/structure/B290635.png)

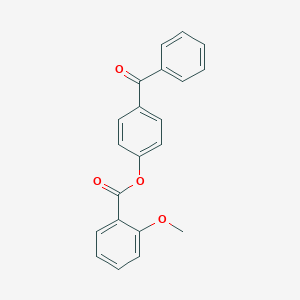

![N-{2-chloro-4-[(2-methoxybenzoyl)amino]phenyl}-2-methoxybenzamide](/img/structure/B290641.png)
